

1H NMR Assignment Guide: 1,5-Naphthyridine-3-carbaldehyde

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Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbaldehyde
CAS No.: 959617-49-3
Cat. No.: B1391941

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Executive Summary & Application Context

1,5-Naphthyridine-3-carbaldehyde is a privileged scaffold in drug discovery, particularly for synthesizing antimicrobial chalcones and receptor ligands. Its structural rigidity and nitrogen positioning make it a valuable bioisostere for quinoline and naphthalene derivatives.

This guide compares the spectral "performance" (resolution and identifiability) of the 3-carbaldehyde derivative against its parent scaffold (1,5-Naphthyridine) and its common synthetic precursor (2-Chloro-**1,5-naphthyridine-3-carbaldehyde**). Accurate assignment of this molecule is challenging due to the overlapping deshielding effects of the diaza-ring system and the aldehyde moiety.

Theoretical Framework & Chemical Shift Prediction

The ¹H NMR spectrum is governed by the electron-deficient nature of the 1,5-naphthyridine ring, further perturbed by the strong electron-withdrawing formyl group (-CHO) at position 3.

Structural Numbering & Environment[1]

- Formula: C

H

N

O

- Protons: 6 distinct proton environments (H2, H4, H6, H7, H8, CHO).

- Solvent: CDCl

(Standard) or DMSO-d

(for solubility/H-bonding).

Predictive Logic (Substituent Effects)

Using the parent 1,5-naphthyridine as a baseline, we apply substituent increments for a 3-formyl group (pyridine model):

- Parent Baseline: H2/H6 (

8.99), H4/H8 (

8.41), H3/H7 (

7.64).

- 3-CHO Effect:

- H2 (Ortho,

to N): Strong deshielding (+0.8 to +1.0 ppm).

- H4 (Ortho,

to Bridge): Strong deshielding (+0.6 to +0.8 ppm).

- Ring B (H6, H7, H8): Minimal long-range inductive effect (< +0.1 ppm).

Comparative Assignment Data

The following table contrasts the target molecule with its alternatives, highlighting the diagnostic shifts required for identification.

Table 1: Chemical Shift Comparison (ppm, CDCl)



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Note: The shift of H-2 is the most diagnostic feature. In the 2-chloro derivative (Alternative B), the H-2 signal disappears, and the aldehyde proton often shifts further downfield due to the orthogonal chloro substituent's steric/electronic influence.

Experimental Protocol for Validation

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation[2][3][4][5]

- Mass: Weigh 5–10 mg of the solid product.
- Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.

- Tip: If solubility is poor, use DMSO-d

, but expect the -CHO peak to shift slightly downfield and H-2/H-4 to broaden due to solvent viscosity.

- Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz)

- Pulse Sequence: zg30 (30° excitation pulse).
- Spectral Width: 14 ppm (offset 6 ppm) to capture the aldehyde peak at ~10.3 ppm.
- Relaxation Delay (D1):
2.0 seconds (Aldehyde protons have long T1; ensure full relaxation for quantitative integration).
- Scans: 16–64 (depending on concentration).

Assignment Logic & Workflow

The following Graphviz diagram illustrates the logical decision tree for assigning the protons, distinguishing the target from its isomers.



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Caption: Logical workflow for assigning **1,5-Naphthyridine-3-carbaldehyde** protons based on chemical shift hierarchy and coupling patterns.

Detailed Mechanism of Assignment

- The Anchor (CHO): The singlet at 10.3 ppm confirms the oxidation state. If this is a doublet, it implies coupling to H-2 (rare but possible), or the presence of a formate impurity.
- The "Super-Deshielded" Proton (H-2): Look for the signal furthest downfield (aromatic region). H-2 sits between the ring nitrogen (N-1) and the electron-withdrawing carbonyl. It appears as a singlet or a doublet with a very small coupling constant (Hz, meta-coupling to H-4).
- The "Pyridine" Ring (Ring B): Protons H-6, H-7, and H-8 form a classic AMX spin system identical to the parent 1,5-naphthyridine.
 - H-6:
to Nitrogen
Deshielded (~9.0 ppm).
 - H-7:
to Nitrogen
Shielded (~7.7 ppm).
 - H-8:
to Nitrogen
Intermediate (~8.5 ppm).
- Differentiation of H-4 vs H-6: Both appear near 9.0 ppm.
 - H-6 will show a characteristic dd pattern (

Hz).

- H-4 will appear as a singlet or fine doublet (

Hz) and will show an NOE correlation with the aldehyde proton, whereas H-6 will not.

References

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